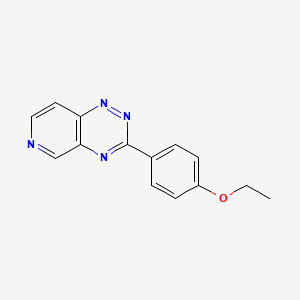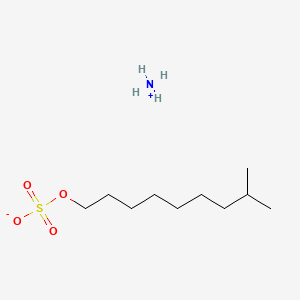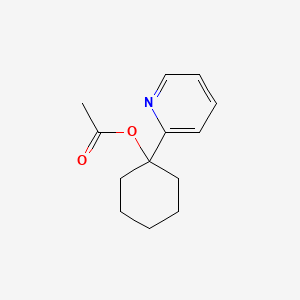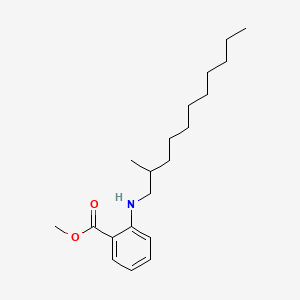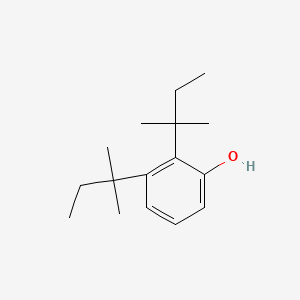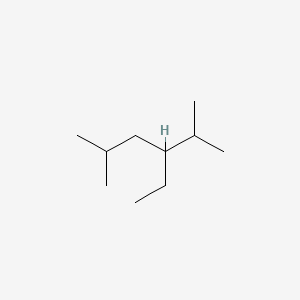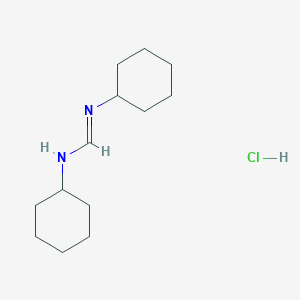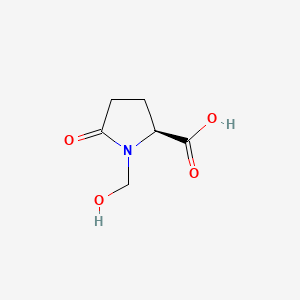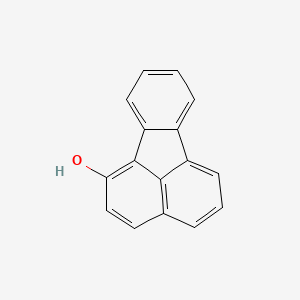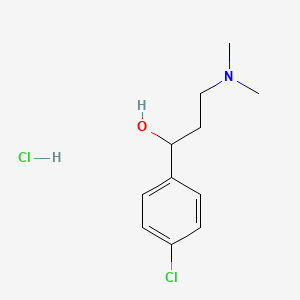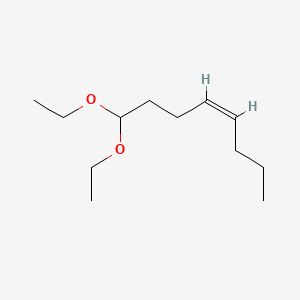
Dihydroergocristine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroergocristine tartrate is a semisynthetic ergot alkaloid derived from the natural product ergotamine. It is primarily used in the treatment of cerebrovascular and peripheral vascular disorders. This compound is known for its ability to delay progressive mental decline in conditions such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydroergocristine tartrate is synthesized through the hydrogenation of ergocristine, which is an ergot alkaloid. The hydrogenation process involves the use of a palladium catalyst under specific conditions to reduce the double bond in the ergoline ring system . The reaction is typically carried out in an organic solvent such as methanol or ethanol at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation of ergocristine followed by purification steps to isolate the desired product. The purification process includes crystallization and recrystallization to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroergocristine tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can further modify the ergoline ring system.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various ergoline derivatives with modified functional groups, which can have different pharmacological properties .
Applications De Recherche Scientifique
Dihydroergocristine tartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying ergot alkaloid chemistry and synthesis.
Medicine: this compound is used in the treatment of cerebrovascular and peripheral vascular disorders.
Mécanisme D'action
Dihydroergocristine tartrate exerts its effects through multiple mechanisms:
Receptor Interactions: It acts as a partial agonist and antagonist at dopaminergic and adrenergic receptors, and as a noncompetitive antagonist at serotonin receptors.
Inhibition of Enzymes: The compound inhibits γ-secretase, which is involved in the production of amyloid-beta peptides, a hallmark of Alzheimer’s disease.
Vasoregulation: It regulates vascular tone by acting on adrenergic receptors, leading to vasodilation or vasoconstriction depending on the initial vascular tone.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dihydroergocornine
- Dihydroergocryptine
- Ergotamine
- Ergocristine
Uniqueness
Dihydroergocristine tartrate is unique due to its specific receptor interactions and its ability to inhibit γ-secretase. This makes it particularly effective in the treatment of Alzheimer’s disease and other vascular disorders .
Propriétés
Numéro CAS |
102489-75-8 |
|---|---|
Formule moléculaire |
C39H47N5O11 |
Poids moléculaire |
761.8 g/mol |
Nom IUPAC |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C35H41N5O5.C4H6O6/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;5-1(3(7)8)2(6)4(9)10/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1-2,5-6H,(H,7,8)(H,9,10)/t23-,25?,27-,28+,29+,34-,35+;/m1./s1 |
Clé InChI |
VFNAZVMEDXEDTB-IFBFGWFZSA-N |
SMILES isomérique |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


